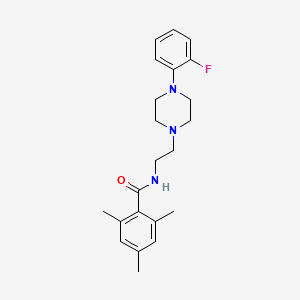

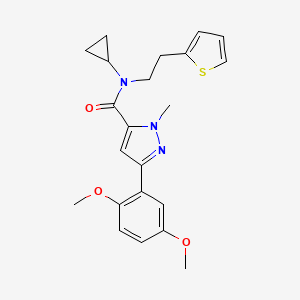

![molecular formula C13H8Cl2N2O2S B2703623 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477872-33-6](/img/structure/B2703623.png)

1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H8Cl2N2O2S . It has an average mass of 327.186 Da and a monoisotopic mass of 325.968353 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boron reagents for Suzuki–Miyaura coupling . This process is widely applied in transition metal catalysed carbon–carbon bond forming reactions . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives

The compound is integral in synthesizing sulfonated tetrahydropyridine derivatives through radical reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates. This process, which does not require catalysts or additives, yields sulfonated tetrahydropyridine derivatives efficiently, demonstrating the compound's utility in creating structurally complex molecules with potential applications in pharmaceuticals and chemical synthesis (Yuanyuan An & Jie Wu, 2017).

Facilitating Sulfonyl Group Incorporation

The compound facilitates the introduction of sulfonyl groups into pyrrolidines from phenols, underscoring its role in synthesizing new 1-(arylsulfonyl)pyrrolidines. This method is highlighted for its mild conditions and as a convenient approach for generating pyrrolidine-1-sulfonylarene derivatives, which are valuable in developing new chemical entities with enhanced pharmacological properties (A. Smolobochkin et al., 2017).

L-Type Calcium Channel Blocker Synthesis

It has been utilized in synthesizing a new L-type calcium channel blocker. This compound, due to its structure, shows stereoselective behavior that is crucial for the development of cardiovascular drugs. The separation of enantiomers and their subsequent characterization provide insights into the molecular interactions responsible for cardiac stereoselectivity, which is vital for designing safer and more effective cardiovascular medications (E. Carosati et al., 2009).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are highly flammable and harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using the substance only in well-ventilated areas or outdoors .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-10-3-4-12(11(15)8-10)20(18,19)17-7-5-9-2-1-6-16-13(9)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUAXCBWOVICTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

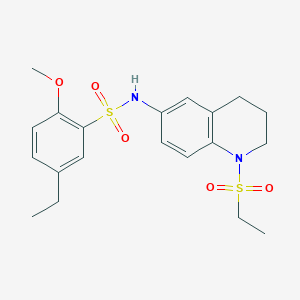

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

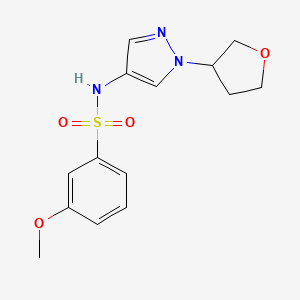

![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)

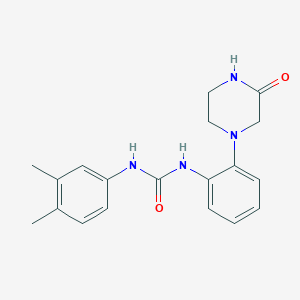

![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2703552.png)

![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2703562.png)